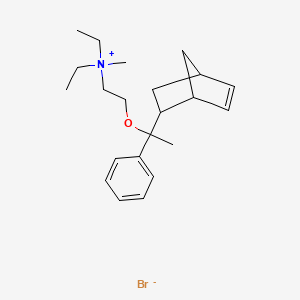
Cinolazepam
Übersicht
Beschreibung
Cinolazepam ist ein Benzodiazepin-Derivat, das unter dem Markennamen Gerodorm vermarktet wird. Es besitzt anxiolytische, antikonvulsive, sedierende und muskelrelaxierende Eigenschaften. Aufgrund seiner starken sedierenden Eigenschaften wird es hauptsächlich als Hypnotikum eingesetzt. This compound wurde 1978 patentiert und kam 1992 zur medizinischen Anwendung .
Wissenschaftliche Forschungsanwendungen
Cinolazepam has various scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on the central nervous system and its potential as a sedative and anxiolytic agent.
Medicine: Used in clinical studies to evaluate its efficacy and safety as a hypnotic and anxiolytic drug.
Industry: Employed in the development of new benzodiazepine derivatives with improved pharmacological properties
Wirkmechanismus
Target of Action
Cinolazepam primarily targets the GABA (A) Receptor . This receptor is a key player in the central nervous system, where it mediates inhibitory neurotransmission .
Mode of Action
This compound interacts with its target by binding to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system . This process blocks the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the GABAergic system. By enhancing the effects of GABA, this compound increases inhibitory neurotransmission, which can lead to sedative, anxiolytic, anticonvulsant, and muscle relaxant effects .
Pharmacokinetics
This compound exhibits high bioavailability following oral administration, with values ranging from 90-100% . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABAergic neurotransmission. This can lead to a decrease in neuronal excitability and an overall calming effect on the nervous system . Clinically, this manifests as reduced anxiety, prevention of seizures, and improved sleep .
Biochemische Analyse
Biochemical Properties
Cinolazepam interacts with central benzodiazepine receptors, which in turn interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Cellular Effects
This compound, through its interaction with GABA receptors, influences cell function by increasing the inhibition of the ascending reticular activating system . This leads to a decrease in cortical and limbic arousal, thereby exerting its sedative and anxiolytic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to central benzodiazepine receptors . This binding interaction allows this compound to interact allosterically with GABA receptors . The result is a potentiation of the effects of the inhibitory neurotransmitter GABA .
Metabolic Pathways
This compound is metabolized in the liver, and its metabolites are excreted in the urine .
Transport and Distribution
It is known that this compound is orally administered and has a bioavailability of 90-100% .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Cinolazepam wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer 1,4-Benzodiazepinon-Kernstruktur beinhaltet. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des 1,4-Benzodiazepinon-Kerns: Dies beinhaltet die Reaktion eines substituierten Benzolrings mit einem Diazepinring, um die Kernstruktur zu bilden.
Einführung von Substituenten: Verschiedene Substituenten, wie z. B. Chloro-, Fluoro- und Cyanoethylgruppen, werden durch nukleophile Substitutionsreaktionen in die Kernstruktur eingeführt.
Hydroxylierung: Die Einführung einer Hydroxylgruppe in der 3-Position des Benzodiazepinon-Kerns erfolgt durch Oxidationsreaktionen.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Der Prozess wird hinsichtlich Ausbeute und Reinheit optimiert, wobei die Reaktionsbedingungen wie Temperatur, Druck und pH-Wert sorgfältig kontrolliert werden. Das Endprodukt wird durch Kristallisations- und Umkristallisationstechniken gereinigt, um this compound in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cinolazepam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe in der 3-Position kann zu einem Keton oxidiert werden.
Reduktion: Die Nitrogruppe am Benzolring kann zu einem Amin reduziert werden.
Substitution: Die Chloro- und Fluoro-Substituenten können nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Wasserstoffgas (H₂) in Gegenwart eines Katalysators werden verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH₃) und Kalium-tert-butoxid (KOtBu) werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Oxidation: Bildung eines Ketons in der 3-Position.
Reduktion: Bildung eines Amins aus der Nitrogruppe.
Substitution: Austausch von Chloro- und Fluoro-Gruppen durch andere Nukleophile.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Referenzverbindung bei der Untersuchung von Benzodiazepin-Derivaten und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf das zentrale Nervensystem und sein Potenzial als Beruhigungs- und Angstlöser.
Medizin: Wird in klinischen Studien zur Bewertung seiner Wirksamkeit und Sicherheit als Hypnotikum und Angstlöser eingesetzt.
Industrie: Wird bei der Entwicklung neuer Benzodiazepin-Derivate mit verbesserten pharmakologischen Eigenschaften eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an zentrale Benzodiazepin-Rezeptoren, die allosterisch mit Gamma-Aminobuttersäure (GABA)-Rezeptoren interagieren. Dies potenziert die Wirkungen des inhibitorischen Neurotransmitters GABA, verstärkt die Hemmung des aufsteigenden retikulären Aktivierungssystems und blockiert die kortikale und limbische Erregung, die nach Stimulation der retikulären Bahnen auftritt .
Vergleich Mit ähnlichen Verbindungen
Cinolazepam wird mit anderen Benzodiazepin-Derivaten verglichen, wie z. B.:
Diazepam: Ähnliche anxiolytische und sedierende Eigenschaften, aber mit unterschiedlichen pharmakokinetischen Profilen.
Clonazepam: Wird hauptsächlich wegen seiner antikonvulsiven Eigenschaften eingesetzt, während this compound als Hypnotikum eingesetzt wird.
Lorazepam: Ähnliche anxiolytische Eigenschaften, aber mit einer kürzeren Wirkungsdauer im Vergleich zu this compound.
This compound zeichnet sich durch seine starken sedierenden Eigenschaften aus, die es besonders wirksam als Hypnotikum machen .
Eigenschaften
IUPAC Name |
3-[7-chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-3H-1,4-benzodiazepin-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O2/c19-11-6-7-15-13(10-11)16(12-4-1-2-5-14(12)20)22-17(24)18(25)23(15)9-3-8-21/h1-2,4-7,10,17,24H,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXMYHMKTCNRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCC#N)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868372 | |
| Record name | Cinolazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinolazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.20e-02 g/L | |
| Record name | Cinolazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cinolazepam binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways. | |
| Record name | Cinolazepam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75696-02-5 | |
| Record name | Cinolazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75696-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinolazepam [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075696025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinolazepam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01594 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cinolazepam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CINOLAZEPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P0556B0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cinolazepam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015533 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of Cinolazepam?
A2: this compound is chemically described as 1-(2-Cyanoethyl)-7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. [] Unfortunately, the provided research papers do not detail its molecular weight or spectroscopic data.
Q2: Can you elaborate on the use of this compound in sleep studies involving traffic noise?
A3: In a study employing simulated traffic noise to induce situational insomnia, this compound demonstrated efficacy in improving sleep maintenance. [] Subjects receiving 40mg of this compound displayed increased sleep efficiency, reduced wake time, and fewer awakenings compared to the placebo group. [] This suggests potential benefits for individuals experiencing sleep disturbances due to environmental noise.
Q3: What analytical techniques have been employed to study this compound?
A4: Researchers have successfully utilized polarography to investigate the electrochemical behavior of this compound. [] This technique proved valuable for analyzing this compound tablets, with results comparable to HPLC analysis. [] Further research into the electrochemical reduction mechanism of this compound is ongoing.
Q4: Are there any known safety concerns associated with this compound?
A5: While this compound demonstrably improves sleep parameters, research highlights the occurrence of adverse events, primarily related to the central nervous system. [] Dizziness and drowsiness were the most frequently reported side effects, even with short-term use. [] Therefore, careful consideration of potential risks and benefits is crucial before prescribing this compound.
Q5: What is the current understanding of this compound metabolism in humans?
A6: While specific details on this compound metabolism are limited in the provided research, advanced techniques like high-resolution mass spectrometry are being explored to elucidate its metabolic pathways in human hepatocytes. [] This research aims to identify specific metabolites and differentiate this compound intake from other benzodiazepines in urine samples, contributing to a more comprehensive understanding of its pharmacokinetic profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(8-methoxy-4-methyl-[1,2,4]triazolo[4,5-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B1668988.png)
![5-(4-chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1668989.png)

![4-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B1668992.png)
![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)
![Benzenamine, 4-[(2-fluorophenyl)sulfonyl]-](/img/structure/B1668995.png)
![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)
![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)
